molecular formula C17H16BrN3O B4525202 3-(5-BROMO-1H-INDOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE

3-(5-BROMO-1H-INDOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE

Cat. No.: B4525202
M. Wt: 358.2 g/mol
InChI Key: VYSUZMUSFZQBNY-UHFFFAOYSA-N
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Description

3-(5-BROMO-1H-INDOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-BROMO-1H-INDOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE typically involves the following steps:

    Bromination of Indole: The starting material, indole, undergoes bromination to introduce a bromine atom at the 5-position. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Formation of Propanamide Derivative: The brominated indole is then reacted with 3-bromopropionyl chloride to form the corresponding propanamide derivative. This reaction is typically carried out in the presence of a base such as triethylamine.

    Coupling with Pyridine Derivative: The final step involves coupling the propanamide derivative with a pyridine derivative, such as 4-pyridinemethanol, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-BROMO-1H-INDOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted indole derivatives, while oxidation reactions can lead to the formation of indole-2-carboxylic acids.

Scientific Research Applications

3-(5-BROMO-1H-INDOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand the role of indole derivatives in biological systems and their potential as drug candidates.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(5-BROMO-1H-INDOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, and the presence of the bromine atom and pyridine ring can enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    3-(5-BROMO-1H-INDOL-3-YL)PROPAN-1-AMINE: This compound is similar in structure but lacks the pyridine moiety.

    4-((5-BROMO-1H-INDOL-3-YL)METHYL)MORPHOLINE: This compound has a morpholine ring instead of the pyridine ring.

Uniqueness

3-(5-BROMO-1H-INDOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE is unique due to the presence of both the indole and pyridine moieties, which can confer distinct biological activities and binding properties. The combination of these two functional groups can enhance its potential as a therapeutic agent and its versatility in various chemical reactions.

Properties

IUPAC Name

3-(5-bromoindol-1-yl)-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O/c18-15-1-2-16-14(11-15)5-9-21(16)10-6-17(22)20-12-13-3-7-19-8-4-13/h1-5,7-9,11H,6,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSUZMUSFZQBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCC(=O)NCC3=CC=NC=C3)C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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